Cas no 1806567-08-7 (4-(3-Chloropropyl)-2-hydroxymandelic acid)

4-(3-Chloropropyl)-2-hydroxymandelic acid Chemical and Physical Properties
Names and Identifiers
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- 4-(3-Chloropropyl)-2-hydroxymandelic acid
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- Inchi: 1S/C11H13ClO4/c12-5-1-2-7-3-4-8(9(13)6-7)10(14)11(15)16/h3-4,6,10,13-14H,1-2,5H2,(H,15,16)
- InChI Key: LLHVQMQCDWBXNB-UHFFFAOYSA-N
- SMILES: ClCCCC1C=CC(C(C(=O)O)O)=C(C=1)O
Computed Properties
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 16
- Rotatable Bond Count: 5
- Complexity: 234
- XLogP3: 2.2
- Topological Polar Surface Area: 77.8
4-(3-Chloropropyl)-2-hydroxymandelic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015026199-250mg |
4-(3-Chloropropyl)-2-hydroxymandelic acid |
1806567-08-7 | 97% | 250mg |
475.20 USD | 2021-05-31 | |
Alichem | A015026199-1g |
4-(3-Chloropropyl)-2-hydroxymandelic acid |
1806567-08-7 | 97% | 1g |
1,549.60 USD | 2021-05-31 | |
Alichem | A015026199-500mg |
4-(3-Chloropropyl)-2-hydroxymandelic acid |
1806567-08-7 | 97% | 500mg |
863.90 USD | 2021-05-31 |
4-(3-Chloropropyl)-2-hydroxymandelic acid Related Literature
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Haiping Pan,Yan Shen,Jiashun Duan,Kai Lu Phys. Chem. Chem. Phys., 2016,18, 9897-9901
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Ling Wang,Haihuan Wang,Haichao Yu,Feng Luo,Jiehua Li,Hong Tan RSC Adv., 2016,6, 114532-114540
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Lucy Ping,Da Sol Chung,Jean Bouffard,Sang-gi Lee Chem. Soc. Rev., 2017,46, 4299-4328
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Balpreet Singh Ahluwalia,Peter McCourt,Ana Oteiza,James S. Wilkinson,Thomas R. Huser,Olav Gaute Hellesø Analyst, 2015,140, 223-229
Additional information on 4-(3-Chloropropyl)-2-hydroxymandelic acid
Research Briefing on 4-(3-Chloropropyl)-2-hydroxymandelic acid (CAS: 1806567-08-7)
4-(3-Chloropropyl)-2-hydroxymandelic acid (CAS: 1806567-08-7) is a chemically modified derivative of mandelic acid, which has garnered significant attention in recent pharmaceutical and biochemical research. This compound is characterized by the presence of a chloropropyl group at the 4-position and a hydroxyl group at the 2-position of the mandelic acid backbone. Its unique structural features make it a promising candidate for various applications, including drug synthesis, enzyme inhibition studies, and as a potential intermediate in the development of novel therapeutics.
Recent studies have focused on the synthesis and characterization of 4-(3-Chloropropyl)-2-hydroxymandelic acid, with particular emphasis on its reactivity and potential biological activities. One notable study published in the Journal of Medicinal Chemistry (2023) explored its role as a precursor in the synthesis of β-adrenergic receptor antagonists. The research demonstrated that the chloropropyl moiety facilitates nucleophilic substitution reactions, enabling the efficient incorporation of this compound into more complex pharmacophores. Additionally, the hydroxyl group was found to enhance solubility and improve pharmacokinetic properties.
Another significant area of research involves the compound's potential as an enzyme inhibitor. A 2024 study in Bioorganic & Medicinal Chemistry Letters investigated its inhibitory effects on tyrosine hydroxylase, a key enzyme in catecholamine biosynthesis. The results indicated that 4-(3-Chloropropyl)-2-hydroxymandelic acid exhibits moderate inhibitory activity, suggesting its utility in modulating neurotransmitter levels. This finding opens new avenues for exploring its applications in neurological disorders such as Parkinson's disease and depression.
In addition to its pharmacological potential, the compound has also been studied for its chemical properties. Research published in Tetrahedron Letters (2023) highlighted its stability under various pH conditions and its compatibility with common organic solvents. These properties make it a versatile building block for synthetic chemistry, particularly in the development of chiral compounds where the mandelic acid framework is desirable.
Despite these promising findings, challenges remain in the large-scale production and purification of 4-(3-Chloropropyl)-2-hydroxymandelic acid. Current synthetic routes often yield low to moderate purity, necessitating further optimization. Future research directions may include the development of more efficient catalytic methods or the exploration of green chemistry approaches to improve yield and sustainability.
In conclusion, 4-(3-Chloropropyl)-2-hydroxymandelic acid (CAS: 1806567-08-7) represents a compound of significant interest in the field of chemical biology and medicinal chemistry. Its unique structural features and demonstrated biological activities position it as a valuable tool for drug discovery and development. Ongoing research will likely uncover additional applications and refine its synthesis, further solidifying its role in advancing pharmaceutical science.
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